[3H]-Paroxetine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H20FNO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T |
InChI-Schlüssel |
AHOUBRCZNHFOSL-RXMHWKDRSA-N |
Isomerische SMILES |
[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2 |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Methodological Frameworks and Applications of 3h Paroxetine Binding Assays
Radioligand Binding Assay Principles and Protocols
Radioligand binding assays are fundamental in pharmacology for studying the interaction between a radiolabeled ligand, such as [3H]-Paroxetine, and its target receptor or transporter. These assays allow for the determination of key binding parameters that characterize the affinity of the ligand for its target and the density of the binding sites.
Saturation Binding Experiments for Equilibrium Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) Determinations
Saturation binding experiments are conducted to determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of a radioligand for its target. The Kd represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the affinity of the ligand for its target. umich.edu A lower Kd value signifies a higher affinity. Bmax reflects the total concentration of binding sites in the sample tissue. umich.edu
In a typical saturation experiment, a fixed amount of biological preparation, such as synaptosomal or platelet membranes, is incubated with increasing concentrations of this compound until equilibrium is reached. The amount of bound radioactivity is then measured. To differentiate between specific binding to the SERT and non-specific binding, parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand to block the specific binding sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
The resulting data are often analyzed using Scatchard plots or, more commonly, non-linear regression analysis of the saturation curve. umich.eduturkupetcentre.net For instance, studies utilizing this compound have demonstrated its high-affinity binding to the SERT. In rat cortical membranes, Scatchard analysis revealed a Kd of approximately 0.15 nM and a Bmax of 549 fmol/mg protein. nih.gov Similarly, in human platelet membranes, the Kd for this compound was found to be 0.08 nM. nih.gov
| Parameter | Description | Typical Value for this compound | Tissue Source |
| Kd | Equilibrium Dissociation Constant (Affinity) | 0.08 - 0.15 nM | Human Platelets, Rat Cortex nih.govnih.gov |
| Bmax | Maximum Binding Capacity (Receptor Density) | ~549 fmol/mg protein | Rat Cortex nih.gov |
Competition Binding Experiments for Inhibitory Constant (Ki) Determination
Competition binding experiments are employed to determine the affinity of unlabeled compounds (inhibitors) for a specific receptor or transporter. In this setup, a fixed concentration of this compound is incubated with the biological preparation in the presence of varying concentrations of the competing drug. The ability of the competing drug to displace the specific binding of this compound is measured.
The data are used to calculate the IC50 value, which is the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. The Ki provides a measure of the affinity of the unlabeled drug for the binding site.
Competition studies have shown that the binding of this compound is potently inhibited by selective serotonin (B10506) uptake inhibitors, confirming that it binds to the 5-HT uptake site. nih.gov A strong correlation has been demonstrated between the ability of various compounds to inhibit this compound binding and their potency in inhibiting [3H]-5-HT uptake into synaptosomes. nih.govnih.gov
Non-Specific Binding Definition and Methodologies
Non-specific binding refers to the binding of the radioligand to components other than the specific target receptor, such as lipids, other proteins, or the filter apparatus used in the assay. umich.edu It is a crucial parameter to determine and subtract from the total binding to accurately quantify the specific binding.
Methodologically, non-specific binding is determined by incubating the biological preparation and the radioligand in the presence of a high concentration of a selective, unlabeled ligand that will saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific. For this compound binding assays, a selective serotonin reuptake inhibitor is typically used for this purpose. It has been noted that this compound exhibits a high percentage of specific binding, making it a reliable ligand for SERT studies. nih.gov
Preparation of Biological Substrates for this compound Binding
The choice of biological substrate is critical for studying the SERT in different contexts. Both central nervous system tissues and peripheral models are utilized in this compound binding assays.
Synaptosomal Membrane Preparations from Central Nervous System Regions (e.g., Rat Frontal Cortex, Hypothalamus, Putamen)
Synaptosomes are resealed nerve terminals that are prepared from brain tissue homogenates by differential centrifugation. They contain the presynaptic machinery, including neurotransmitter transporters, making them an excellent substrate for studying the SERT in the central nervous system.
Membrane preparations from various brain regions, such as the rat frontal cortex, hypothalamus, and putamen, are commonly used in this compound binding assays. nih.gov Studies have demonstrated high-affinity binding of this compound to membranes from the rat frontal cortex. nih.govnih.gov Furthermore, research on porcine brain has shown similar binding capacities (Bmax) of this compound in the caudate nucleus and brain microvessels, though with differing affinities. nih.gov Lesioning studies using the neurotoxin 5,7-dihydroxytryptamine (B1205766), which destroys serotonergic neurons, resulted in a significant reduction in this compound binding in the cortex, confirming that the binding site is associated with the neuronal serotonin transporter. nih.gov
| Brain Region | Finding | Reference |
| Rat Frontal Cortex | High-affinity binding, strong correlation with 5-HT uptake. | nih.govnih.gov |
| Rat Diencephalon | Sodium-dependent this compound binding. | capes.gov.br |
| Porcine Caudate Nucleus | High binding capacity, similar to brain microvessels. | nih.gov |
Blood Platelet Membrane Preparations as a Peripheral Model for SERT Research
Human blood platelets are a widely used peripheral model for studying the SERT. The serotonin transporter found on platelets is identical to the one in the brain. nih.gov Platelets are easily accessible and provide a means to investigate the SERT in various physiological and pathological states in humans.
Membrane preparations from human platelets are used for this compound binding assays. These studies have demonstrated high-affinity binding of this compound to platelet membranes. nih.gov A significant positive correlation has been found between the Bmax for this compound binding and the Vmax for serotonin uptake in platelets, validating its use as a marker for SERT sites. nih.gov Platelet this compound binding has been investigated in various conditions, including panic disorder and depression, although findings have sometimes been inconsistent. nih.govnih.govscispace.com
Recombinantly Expressed Human SERT Systems
The use of recombinantly expressed human serotonin transporter (hSERT) systems has become a cornerstone in the study of serotonin reuptake and the characterization of selective serotonin reuptake inhibitors (SSRIs). These systems, often utilizing cell lines like HEK293 (human embryonic kidney) or CHO (Chinese Hamster Ovary) stably transfected with the human SLC6A4 gene, provide a controlled environment to investigate the direct interaction of ligands with the transporter, devoid of the complexities of a native neuronal system. reactionbiology.comrndsystems.com
This compound, a potent and selective SSRI, serves as a high-affinity radioligand for these assays. elifesciences.orgmdpi.com Its binding characteristics to recombinantly expressed hSERT have been extensively studied. For instance, in membranes from HEK293 cells stably expressing hSERT, this compound binding is saturable and of high affinity. nih.gov Ligand binding experiments using these membranes have demonstrated that this compound binds to a single site, and this binding can be competitively inhibited by other SSRIs, providing a method to determine the binding affinities (Ki values) of various compounds for the serotonin transporter. nih.govnih.gov
The affinity of this compound for the wild-type human SERT expressed in these systems is typically in the low nanomolar to picomolar range. One study reported a dissociation constant (Kd) of 0.14 nM for wild-type hSERT. researchgate.net Another investigation found the apparent binding affinity (Kd) to be between 0.03-0.05 nM in human brain tissue, a value consistent with findings in recombinant systems. nih.gov These assays are crucial for screening new chemical entities for their potential as SERT inhibitors and for structure-activity relationship studies. elifesciences.orgbiorxiv.org
X-ray crystallography studies of human SERT co-crystallized with paroxetine (B1678475) have provided a high-resolution view of the binding site. mdpi.comnih.gov These structural insights, made possible by the use of thermostabilized recombinant hSERT, reveal that paroxetine binds within the central substrate-binding site, physically obstructing serotonin from binding and being transported. elifesciences.orgnih.gov This detailed molecular understanding, derived from recombinant systems, is invaluable for the rational design of new and more effective antidepressant medications.
Table 1: this compound Binding Affinity in Recombinant and Native Systems
| System | Ligand | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| Recombinant hSERT (HEK293 cells) | This compound | Kd | 0.14 nM | researchgate.net |
| Human Brain Tissue (Frontal Cortex) | This compound | Kd | 0.03-0.05 nM | nih.gov |
| Rat Brain Forebrain Sections | This compound | Kd | 0.18 ± 0.02 nM | nih.gov |
Embryonic Stem Cell-Derived Serotonin Neurons as In Vitro Models
The differentiation of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) into serotonin (5-HT) neurons offers a sophisticated in vitro model to study serotonergic system development and function. nih.govfrontiersin.org These models are particularly valuable for investigating the effects of substances on developing human neurons, providing insights that are not achievable with animal models or non-neuronal recombinant systems. mdpi.combohrium.com
While these stem cell-derived neurons are powerful tools, their application in this compound binding assays to directly quantify SERT expression and function has yielded complex results. For instance, some studies using maturing neurons derived from human neural stem cells have reported a lack of functional SERT, as indicated by the absence of the expected decrease in [3H]-5-HT uptake in the presence of SSRIs. mdpi.com This suggests that the expression and functional maturation of SERT in these in vitro systems can be variable and may not always recapitulate the in vivo state.
Despite these challenges, these models have been instrumental in revealing SERT-independent effects of SSRIs on neuronal development. Studies have shown that paroxetine can influence neurite outgrowth and the expression of genes associated with neuronal development in human iPSC-derived brain models, even at therapeutic concentrations. frontiersin.org For example, paroxetine has been observed to promote the proliferation and differentiation of neural stem cells into neurons. nih.govnih.gov These findings highlight the utility of stem cell-derived models in uncovering multifaceted drug actions beyond their primary target.
Further research is focused on optimizing differentiation protocols to generate mature serotonin neurons that express functional SERT at levels comparable to their in vivo counterparts, which would enhance their utility for this compound binding studies and developmental neurotoxicity testing. nih.gov
Autoradiographic Applications of this compound
In Vitro Quantitative Autoradiography for Regional Binding Distribution
In vitro quantitative autoradiography using this compound is a powerful technique to visualize, localize, and quantify serotonin uptake sites in the brain with high anatomical resolution. nih.govnih.gov The method involves incubating thin, slide-mounted brain sections with this compound. jove.comfz-juelich.de After washing to remove unbound radioligand, the sections are exposed to film or phosphor imaging plates to generate an image of the regional distribution of the binding sites. fz-juelich.degiffordbioscience.com
This technique has been used to map the distribution of SERT in the brains of various species, including rats and humans. nih.govnih.gov Studies in the rat brain have shown that the distribution of this compound binding sites closely aligns with the known distribution of serotonin nerve terminals and cell bodies. nih.gov High concentrations of binding sites are found in regions such as the dorsal and median raphe nuclei, substantia nigra, and various limbic structures like the amygdala and hypothalamus. nih.govnih.gov Lower densities are typically observed in the cerebellum and white matter tracts. nih.gov
The high affinity of this compound for SERT (with a reported Kd of approximately 0.18 nM in rat forebrain sections) makes it an excellent ligand for these studies. nih.gov The specificity of the binding is confirmed by displacement experiments, where the co-incubation with a high concentration of a non-labeled SSRI, like fluoxetine (B1211875) or citalopram (B1669093), significantly reduces the this compound signal. nih.govpsu.edu
Quantitative analysis of the autoradiograms allows for the determination of the density of binding sites (Bmax) in different brain regions. This has been instrumental in comparing SERT distribution across species and in studying the effects of lesions or pharmacological treatments on SERT density. nih.govnih.gov For example, lesioning of serotonin neurons with neurotoxins like p-chloroamphetamine leads to a drastic reduction in this compound binding in most brain areas. nih.gov
Table 2: Regional Distribution of this compound Binding Sites in the Brain
| Brain Region | Binding Density | Species | Reference |
|---|---|---|---|
| Dorsal Raphe Nucleus | Very High | Rat | nih.gov |
| Hypothalamus | High | Human | nih.gov |
| Substantia Nigra | High | Human | nih.gov |
| Frontal Cortex | Low to Moderate | Human | nih.gov |
| Cerebellum | Very Low | Human, Rat | nih.govnih.gov |
In Vivo Labeling Studies in Animal Brain (e.g., Mouse Brain)
This compound can also be used as an in vivo ligand to label serotonin uptake sites in the brains of living animals, such as mice. nih.govnih.gov In this experimental paradigm, this compound is administered systemically (e.g., via intravenous injection), and its distribution in the brain is assessed at a later time point. nih.govnih.gov
Following intravenous administration in mice, this compound readily enters the brain, with maximum concentration reached approximately one hour after injection. nih.gov The regional distribution of the radiotracer in the brain correlates well with the known density of serotonin uptake sites determined from in vitro studies. nih.gov The highest concentrations are typically found in the hypothalamus and frontal cortex, while the cerebellum, which has a low density of SERT, shows minimal specific binding. nih.gov This differential distribution allows the cerebellum to be used as a reference region to estimate non-specific binding. nih.gov
The specificity of in vivo this compound binding to SERT is demonstrated by pretreatment with other SSRIs. nih.govnih.gov Administration of drugs like fluoxetine, fluvoxamine, or sertraline (B1200038) prior to this compound injection significantly reduces its specific binding in various brain regions, including the cerebral cortex, hippocampus, and thalamus. nih.gov This approach can be used to study the in vivo potency and duration of action of different SSRIs. nih.gov
Kinetic studies have shown that specific this compound binding in the brain is highest around two hours after injection, with a slow dissociation from the transporter. nih.gov While a powerful tool, some studies have noted that in vivo binding of this compound in certain regions, like the cortex and hippocampus, may have a significant non-specific component that is not easily displaced, which could limit its utility for imaging serotonin terminals in all brain areas. nih.gov Nevertheless, in vivo labeling with this compound remains a valuable method for characterizing the pharmacological effects of SSRIs on the serotonin transporter in the living brain. nih.gov
Characterization of 3h Paroxetine Binding to the Serotonin Transporter Sert
Binding Kinetics and Affinity Profile
The interaction between [3H]-Paroxetine and the serotonin (B10506) transporter is distinguished by its high affinity and specific binding kinetics, which have been extensively studied in various biological preparations, including brain tissue and platelets.
High Affinity Binding to SERT
This compound binds to the serotonin transporter with very high affinity. This characteristic makes it an excellent radioligand for studying the SERT, as it can label the transporter at low nanomolar and even picomolar concentrations, minimizing non-specific binding. Studies have consistently demonstrated that this compound binding is saturable, indicating a finite number of binding sites, a key feature of ligand-receptor interactions. nih.govnih.govelifesciences.orgnih.gov This high-affinity binding is a direct interaction with the transporter protein itself, as evidenced by competitive inhibition studies and the loss of binding sites after treatment with neurotoxins that destroy serotonergic neurons. nih.govnih.gov The binding is also dependent on sodium ions, further supporting the specific interaction with the transporter complex. dntb.gov.ua
Determination of Dissociation Constant (Kd) and Maximum Binding Sites (Bmax)
The affinity of this compound for SERT is quantified by the dissociation constant (Kd), which represents the concentration of the radioligand required to occupy 50% of the available transporters at equilibrium. A lower Kd value signifies higher binding affinity. The total number of binding sites in a given tissue sample is represented by Bmax (maximum binding capacity). These parameters are typically determined through saturation binding experiments and Scatchard analysis.
Numerous studies have reported Kd and Bmax values for this compound binding in different tissues. For instance, in rat cortical membranes, Scatchard analysis has revealed Kd values in the range of 0.08 to 0.15 nM. nih.govclinpgx.org In human brain tissue, the apparent binding affinity (Kd) has been found to be between 0.03 and 0.05 nM. nih.gov Studies using human platelets have also shown high affinity, with Kd values around 0.08 nM. elifesciences.orgnih.gov The density of binding sites (Bmax) varies significantly across different brain regions, with the highest concentrations found in areas rich in serotonergic innervation like the hypothalamus and substantia nigra (Bmax ~500 fmol/mg protein), and lower densities in cortical areas. nih.gov
| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|---|
| Cortical Membranes | Rat | 0.15 ± 0.01 | 549 ± 36 | nih.gov |
| Neuronal Membranes | Rat | 0.08 | Not Reported | clinpgx.org |
| Frontal Cortex | Human | 0.03 - 0.05 | < 100 | nih.gov |
| Hypothalamus | Human | 0.03 - 0.05 | ~500 | nih.gov |
| Substantia Nigra | Human | 0.03 - 0.05 | ~500 | nih.gov |
| Platelet Membranes | Human | 0.08 | Not Reported | elifesciences.org |
| Platelets | Human (Controls) | 0.083 ± 0.033 | 1626 ± 611 | nih.gov |
Association and Dissociation Kinetic Experiments
Kinetic experiments further characterize the binding of this compound to SERT. Association experiments measure the rate at which the radioligand binds to the transporter, while dissociation experiments measure the rate at which it detaches. The ratio of the dissociation rate constant (k_off) to the association rate constant (k_on) provides a kinetically derived dissociation constant (Kd), which often corresponds well with the Kd determined from equilibrium saturation studies. nih.gov
Dissociation of this compound from rat brain membranes has been shown to follow first-order kinetics. The half-life for dissociation (t1/2) is relatively long, in the range of 130 to 140 minutes, indicating a stable ligand-transporter complex. nih.gov Interestingly, the dissociation of this compound from human platelet membranes is slowed in the presence of serotonin (5-HT), suggesting an allosteric interaction where 5-HT modifies the binding site. nih.gov
Specificity and Selectivity of Binding
A crucial aspect of a good radioligand is its ability to bind specifically and selectively to its target, with minimal interaction with other receptors or transporters. This compound excels in this regard.
Inhibition by Selective Serotonin Reuptake Inhibitors (SSRIs)
The binding of this compound to SERT is potently and competitively inhibited by other selective serotonin reuptake inhibitors (SSRIs). nih.govnih.govnih.govnih.gov This is demonstrated in competition binding assays where the addition of unlabeled SSRIs displaces the bound this compound. The potency of various SSRIs in inhibiting this compound binding generally correlates well with their potency in inhibiting serotonin uptake, providing strong evidence that this compound labels the substrate binding site on the SERT. nih.govnih.gov
The inhibitory constants (Ki) of various SSRIs for the displacement of this compound binding have been determined in several studies. Paroxetine (B1678475) itself, along with other SSRIs like citalopram (B1669093) and fluoxetine (B1211875), exhibit high affinity for this site.
| Inhibitor | Tissue/Preparation | Ki (nM) | Reference |
|---|---|---|---|
| Paroxetine | Rat Cortical Synaptosomes | 1.1 | nih.gov |
| Citalopram | Human Putamen and Frontal Cortex | 0.6 | nih.gov |
| 5-Hydroxytryptamine (Serotonin) | Human Putamen and Frontal Cortex | 1000 - 3000 | nih.gov |
| Amitriptyline (B1667244) | Rat Brain | > 5.1 (for muscarinic receptor) | nih.gov |
Absence of Significant Affinity for Other Neurotransmitter Receptor Sites (e.g., Adrenergic, Dopaminergic, Histaminergic, Muscarinic)
This compound demonstrates remarkable selectivity for the serotonin transporter over other neurotransmitter transporters and receptors. Radioligand binding studies have shown that paroxetine has very low affinity for adrenergic (alpha-1, alpha-2, beta), dopaminergic (D2), histaminergic (H1), and various serotonin receptor subtypes (5-HT1, 5-HT2). nih.govnih.govdrugbank.com For most of these sites, significant inhibition of radioligand binding is not observed even at concentrations up to 1000 nM. nih.gov While some weak affinity for muscarinic cholinergic receptors has been reported (Ki = 89 nM), it is considerably weaker than that of tricyclic antidepressants like amitriptyline. nih.gov This high selectivity is a key reason why this compound is considered a gold-standard radioligand for labeling the serotonin transporter. nih.gov
Differentiation from Other Transporter Systems (e.g., Norepinephrine (B1679862) Transporter, Dopamine (B1211576) Transporter, GABA Transporters)
This compound demonstrates a high degree of selectivity for the serotonin transporter (SERT) over other monoamine and amino acid transporter systems. nih.gov Its primary therapeutic action is attributed to its potent inhibition of SERT. nih.gov However, its binding profile reveals a nuanced differentiation from the norepinephrine transporter (NET), dopamine transporter (DAT), and γ-aminobutyric acid (GABA) transporters.
Studies measuring the affinity (Ki) of paroxetine for various transporters in both human and rat tissues consistently show a significantly higher affinity for SERT compared to NET and DAT. drugbank.com While considered a selective serotonin reuptake inhibitor (SSRI), paroxetine possesses a moderately high affinity for NET, distinguishing it from some other members of its class. drugbank.com In vivo studies in rats have confirmed that at certain serum concentrations (>100 ng/mL), paroxetine can inhibit NET. nih.gov The binding of this compound is potently inhibited by other selective 5-HT uptake inhibitors, but not by selective inhibitors of norepinephrine or dopamine transport, further substantiating its primary selectivity for the SERT binding site. nih.govnih.gov
Computational and in vitro studies indicate that paroxetine interacts most strongly with monoamine transporters, with its neurogenic mechanism of action primarily determined by its high-affinity interaction with SERT. nih.gov Research into its effects on GABA transporters (hGATs) confirms some interaction, but its potency as an inhibitor and its binding affinity are substantially lower compared to its effects on SERT. nih.gov This data collectively confirms that while this compound has some cross-reactivity, particularly with NET, it preferentially binds to the serotonin transporter. nih.govnih.govdrugbank.com
Table 1: Comparative Binding Affinity of Paroxetine for Monoamine Transporters This interactive table summarizes the binding affinity (Ki) of paroxetine for human and rat serotonin (SERT) and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.
| Transporter | Species | Affinity (Ki, nM) | Source |
|---|
Ionic Dependence of this compound Binding (e.g., Sodium Dependence)
The binding of this compound to the serotonin transporter is critically dependent on the presence of extracellular ions, most notably sodium (Na⁺). nih.gov Studies on rat diencephalon membranes and tissue sections have demonstrated a clear sodium-dependent increase in this compound binding. nih.govcapes.gov.br The binding affinity (measured as 1/K D) is a simple hyperbolic function of the sodium concentration, reaching a plateau at approximately 60 mM NaCl. nih.gov The concentration of sodium required to achieve half-maximal stimulation (EC₅₀) of binding is approximately 8 mM in membranes and 25 mM in tissue sections. nih.govcapes.gov.br
In contrast to its effect on affinity, the density of this compound binding sites (Bmax) is not affected by the external Na⁺ concentration. nih.gov This indicates that sodium ions are required for the conformational state of the transporter that allows for high-affinity binding of the ligand, rather than altering the total number of available transporters. nih.gov Kinetic analysis suggests a stoichiometry where one sodium ion is required for the binding of a single this compound molecule to the transporter complex. nih.gov This ionic dependency is a fundamental characteristic of the neurotransmitter:sodium symporter (NSS) family, to which SERT belongs. nih.gov
Table 2: Influence of Sodium (Na⁺) on this compound Binding Parameters This interactive table summarizes how sodium concentration affects the affinity and density of this compound binding sites on the serotonin transporter.
| Binding Parameter | Effect of Increasing Na⁺ Concentration | Source |
|---|
Molecular Association with the Neuronal 5-Hydroxytryptamine Transporter Complex
This compound physically associates with the neuronal 5-hydroxytryptamine (5-HT) transporter complex by binding with exceptionally high affinity to a site within the protein's transmembrane domain. elifesciences.orgbiorxiv.org Structural and biochemical studies have localized this binding to the central, primary substrate-binding site (S1), the same location where serotonin itself binds. nih.govelifesciences.org This direct interaction provides further evidence that this compound labels the 5-HT recognition site on the neuronal transporter. nih.govcapes.gov.br The binding affinity (K D) of paroxetine for SERT is in the picomolar range, reported to be as low as 70.2 ± 0.6 pM, making it one of the most potent inhibitors known for the transporter. elifesciences.orgbiorxiv.org
The S1 binding site is situated deep within the transporter, near the binding sites for two sodium ions (Na1 and Na2) and a chloride ion, whose presence is essential for proper transporter function and ligand binding. nih.gov The high-affinity binding of paroxetine is stabilized by a network of specific molecular interactions with amino acid residues within the S1 pocket. elifesciences.org Key interactions include the amine of paroxetine's piperidine (B6355638) ring binding with Aspartate-98 (Asp98) and a cation-π interaction with Tyrosine-95 (Tyr95). elifesciences.org The binding of paroxetine in this central site locks the transporter in an outward-open conformation, physically blocking the translocation of serotonin from the synaptic cleft into the presynaptic neuron. biorxiv.org Studies using membranes from both blood platelets and nerve endings (synaptosomes) show that the K D of paroxetine binding is the same, supporting the use of platelet membranes as a valid peripheral model for studying the brain's SERT. nih.gov
3h Paroxetine in the Investigation of Serotonergic System Regulation and Function
Correlation between [3H]-Paroxetine Binding and [3H]-5-HT Uptake
Research has firmly established that this compound binds to a single high-affinity site that directly corresponds to the serotonin (B10506) (5-HT) uptake site. nih.gov Studies conducted on rat frontal cortical membranes have demonstrated a significant and strong correlation between the ability of numerous compounds to inhibit the specific binding of this compound and their potency in blocking the uptake of [3H]-5-HT into cortical synaptosomes. nih.gov This direct relationship supports the view that this compound is an accurate and reliable radioligand for labeling the serotonin transporter itself. nih.gov The binding is characterized by high affinity and a high percentage of specific binding, with data from both saturation and competition studies fitting a single-site model. nih.gov
Modulation of SERT Binding Parameters by Pharmacological Interventions
The use of this compound has been instrumental in investigating how various pharmacological and structural interventions affect the density and affinity of the serotonin transporter.
Effects of Repeated Administration of Antidepressant Drugs on SERT Binding Sites
The impact of long-term antidepressant treatment on SERT density, as measured by this compound binding, has yielded varied results depending on the specific drug, administration method, and brain region studied.
One line of research indicates that repeated administration of certain antidepressants leads to a significant down-regulation of SERT sites. Chronic treatment (30 days) of rats with antidepressants like clomipramine (B1669221) (CMI), fluoxetine (B1211875) (FLX), citalopram (B1669093) (CIT), and amitriptyline (B1667244) (AMI) was shown to significantly decrease the density (Bmax) of this compound binding sites in both the cortex and hippocampus without altering the binding affinity (Kd). nih.gov Similarly, continuous subcutaneous administration of paroxetine (B1678475) for 21 days in mice produced a significant reduction in this compound binding across multiple brain regions, including the cerebral cortex, striatum, hippocampus, thalamus, and midbrain. nih.govresearchgate.net At higher doses, this was accompanied by a decrease in the expression of SERT protein itself in the thalamus and midbrain. nih.govresearchgate.net
Conversely, other studies have reported no change in SERT binding parameters. Research involving repeated administration of a wide range of antidepressant drugs and even electroconvulsive shock found that the binding parameters (Kd and Bmax) of this compound were unaltered. nih.gov Another study that administered imipramine, trimipramine, and fluoxetine to rats for 21 days also found no differences in any of the this compound binding parameters in the cerebral cortex. nih.gov These findings suggest that under certain conditions, the serotonin uptake recognition site may be resilient to adaptive changes following chronic antidepressant treatment. nih.gov
| Antidepressant | Brain Region | % Decrease in Bmax | Reference |
|---|---|---|---|
| Clomipramine (CMI) | Cortex | 68% | nih.gov |
| Fluoxetine (FLX) | Cortex | 67% | nih.gov |
| Citalopram (CIT) | Cortex | 54% | nih.gov |
| Amitriptyline (AMI) | Cortex | 52% | nih.gov |
| Clomipramine (CMI) | Hippocampus | 54% | nih.gov |
| Fluoxetine (FLX) | Hippocampus | 65% | nih.gov |
| Citalopram (CIT) | Hippocampus | 52% | nih.gov |
| Amitriptyline (AMI) | Hippocampus | 46% | nih.gov |
| Paroxetine | Cerebral Cortex, Striatum, Hippocampus, Thalamus, Midbrain | 25-46% | nih.gov |
Impact of Neurotoxin-Induced Serotonergic Lesions on this compound Binding
To confirm that this compound binds specifically to sites on serotonergic neurons, researchers have utilized neurotoxins that selectively destroy these neurons. The administration of 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), a potent serotonergic neurotoxin, resulted in a massive reduction of serotonergic innervation in the rat brain. nih.govcapes.gov.br This lesion led to a parallel and significant decrease in the maximum binding (Bmax) of this compound in the cortex (55% reduction) and its complete disappearance in the hippocampus, where serotonin levels were reduced by 98%. nih.govcapes.gov.br
Similarly, treatment with another neurotoxin, p-chloroamphetamine (PCA), was shown to drastically eliminate this compound binding in most areas of the rat brain, corresponding with the loss of 5-HT nerve terminals. capes.gov.br These neurotoxin studies provide definitive evidence that this compound binding sites are located on serotonergic neurons and that the density of these sites is a reliable marker for the integrity of serotonergic innervation. nih.govnih.gov
| Brain Region | % Reduction in Serotonin Levels | % Reduction in this compound Bmax | Reference |
|---|---|---|---|
| Cortex | 82% | 55% | nih.govcapes.gov.br |
| Hippocampus | 98% | Undetectable | nih.govcapes.gov.br |
Investigations into the Effects of Serotonin Content on this compound Binding Sites
Studies have also explored whether the concentration of serotonin itself can modulate the binding characteristics of this compound. Treatment of rats with reserpine, a drug that depletes vesicular monoamine stores including serotonin, was found to decrease the maximum rate (Vmax) of 5-HT uptake. capes.gov.br However, this depletion of serotonin content did not alter the density (Bmax) or the affinity (Kd) of this compound binding to its transporter site. capes.gov.br Furthermore, research involving chronic treatment with antidepressants like imipramine, trimipramine, and fluoxetine found no changes in either the endogenous levels of serotonin or in the parameters of this compound binding. nih.gov These results suggest that the binding site for this compound is a stable component of the transporter protein and its density is not directly regulated by short-term or even some long-term changes in synaptic serotonin concentration. nih.govcapes.gov.br
Mechanisms of Ligand Interaction at the Serotonin Transporter
Competitive Binding Mechanisms of Various SERT Inhibitors
This compound has been a valuable tool for elucidating how different inhibitors interact with the serotonin transporter. The binding of paroxetine and other SSRIs to SERT is characterized by a competitive mechanism. nih.gov These inhibitors bind with high affinity to a central substrate-binding site within the transporter, the same site that binds serotonin, thereby physically blocking 5-HT from being transported. elifesciences.org
Competition binding assays demonstrate this principle effectively. The binding of this compound to rat cortical membranes is potently inhibited by a range of selective 5-HT uptake inhibitors. nih.gov Paroxetine itself exhibits the highest known binding affinity for the central site of SERT compared to many other antidepressants, with a dissociation constant (Kd) of less than 1 nM. nih.govmdpi.com Its kinetic mechanism of inhibiting serotonin transport is competitive. nih.gov This high and selective affinity is crucial for its therapeutic action. mdpi.com Studies comparing the binding affinity of various monoamine reuptake inhibitors highlight the selectivity of paroxetine for SERT over the transporters for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT). mdpi.com
| Transporter | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | ~0.07 nM (70.2 ± 0.6 pM) | mdpi.com |
| Norepinephrine Transporter (NET) | ~40 nM | mdpi.com |
| Dopamine Transporter (DAT) | ~490 nM | mdpi.com |
Allosteric Effects on this compound Binding
The binding of this compound to the serotonin transporter (SERT) is not only influenced by compounds that compete for the primary, or orthosteric, binding site but also by substances that bind to distinct, allosteric sites. wikipedia.org Allosteric modulators bind to a site on the transporter protein that is different from the primary recognition site for serotonin and inhibitors like paroxetine. wikipedia.org This binding event induces a conformational change in the transporter, which in turn alters the binding affinity and/or the kinetics of this compound binding to its orthosteric site. wikipedia.orgnih.gov
Research has demonstrated that various drugs can influence the dissociation rate of this compound from the SERT. nih.gov Most of these allosteric modulators act by attenuating the rate of dissociation, which signifies an increase in the affinity between this compound and its binding site. nih.gov However, the effects can be complex, with some compounds having different effects on the dissociation of various radioligands like [3H]-imipramine, this compound, and [3H]-citalopram, suggesting these ligands may bind to different domains on the transporter. nih.gov
Several specific examples from research literature illustrate these allosteric interactions:
Serotonin (5-HT) : The endogenous substrate of the transporter, serotonin, has been shown to exert a moderate allosteric effect on the dissociation of this compound. nih.gov
R-citalopram : In-vitro binding assays using membranes from cells expressing the human serotonin transporter (hSERT) revealed that R-citalopram allosterically attenuates the association rate of paroxetine. nih.govnoaa.gov This action counteracts the inhibitory effect of paroxetine at the transporter. nih.govnoaa.gov This effect is specific, as R-citalopram did not affect the association rates of other antidepressants like fluoxetine, venlafaxine, or sertraline (B1200038). nih.gov
ATM7 : A ligand identified through a virtual screen, ATM7, was found to reduce both the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of this compound binding. This dual effect is consistent with an allosteric mechanism of action. nih.gov
Cocaine : Studies using guinea pig brain membranes have shown that paroxetine can act as an allosteric modulator on the binding of [3H]cocaine to the serotonin transporter. The presence of paroxetine resulted in an increased dissociation rate for [3H]cocaine, indicating that cocaine and paroxetine bind to different sites on the SERT. nih.gov
While paroxetine is a potent inhibitor at the SERT's primary binding site (the S1 site), there is also evidence that paroxetine itself can function as an allosteric modulator, although it is considered less effective in this role than other selective serotonin reuptake inhibitors (SSRIs) like escitalopram. nih.govmdpi.com
The following table summarizes the observed allosteric effects of various compounds on the binding of radiolabeled ligands to the serotonin transporter, with a focus on this compound.
| Modulator | Effect on this compound Binding | Nature of Effect | Reference |
| Serotonin (5-HT) | Moderately attenuates dissociation rate | Allosteric | nih.gov |
| R-citalopram | Attenuates association rate | Allosteric | nih.govnoaa.gov |
| ATM7 | Reduces Bmax and Kd | Allosteric | nih.gov |
| Paroxetine | Increases dissociation rate of [3H]cocaine | Allosteric | nih.gov |
These findings underscore the complexity of drug interactions with the serotonin transporter. The existence of allosteric sites provides a mechanism for fine-tuning the transporter's function and offers alternative targets for therapeutic development. nih.gov The study of these effects using this compound continues to be a valuable tool in elucidating the intricate regulatory mechanisms of the serotonergic system.
Preclinical Neuroscience Research Utilizing 3h Paroxetine
Regional Distribution of SERT Binding in Animal Brains
Autoradiographic studies using [3H]-Paroxetine have been instrumental in mapping the distribution of serotonin (B10506) transporters throughout the animal brain. This technique reveals a direct correlation between the density of this compound binding sites and the known locations of serotonin nerve terminals and cell bodies. nih.gov
In the rat brain, the distribution of SERT is heterogeneous. The highest concentrations of this compound binding sites are consistently found in the dorsal raphe nucleus, a primary site of serotonin neuron cell bodies. nih.gov High densities are also observed in brainstem areas associated with other monoamines, such as the substantia nigra (dopamine) and the locus coeruleus (norepinephrine), as well as in various limbic structures. nih.govnih.gov These regions include the amygdala, hippocampus, hypothalamus, and thalamus. nih.gov Moderate levels of binding are present in cortical areas, the basal ganglia, and olfactory regions. nih.gov Conversely, areas with very low SERT density include white matter tracts and the cerebellum. nih.gov
The binding affinity (Kd) of this compound in the rat forebrain is in the low nanomolar to high picomolar range, indicating a very strong and specific interaction with SERT. nih.govnih.gov Studies have reported Kd values of approximately 0.18 nM and 10 pM. nih.govnih.gov This high affinity underscores its utility as a precise marker for quantifying SERT. nih.gov Lesioning studies using neurotoxins like p-chloroamphetamine or 3,4-methylenedioxyamphetamine, which destroy serotonin neurons, lead to a significant reduction in this compound binding, confirming that the binding is predominantly to SERT on serotonergic neurons. nih.govnih.gov
Table 1: Regional Distribution of this compound Binding in the Rat Brain
| Brain Region | Binding Site Concentration (fmol/mg tissue or protein) | Relative Density |
|---|---|---|
| Dorsal Raphe Nucleus | 563 +/- 55 fmol/mg tissue nih.gov | Very High |
| Superior Colliculus (Superficial Layer) | Data not available in fmol/mg | Very High nih.gov |
| Substantia Nigra | Data not available in fmol/mg | High nih.govnih.gov |
| Locus Coeruleus | Data not available in fmol/mg | High nih.govnih.gov |
| Amygdala | Data not available in fmol/mg | High to Moderate nih.govnih.gov |
| Hippocampus | Data not available in fmol/mg | High to Moderate nih.govnih.gov |
| Hypothalamus | Data not available in fmol/mg | High to Moderate nih.govnih.gov |
| Thalamus | Data not available in fmol/mg | High to Moderate nih.govnih.gov |
| Frontal Parietal Cortex (Laminae I & IV) | Data not available in fmol/mg | Moderate nih.gov |
| Cerebellum | Data not available in fmol/mg | Very Low to Non-significant nih.govnih.gov |
Ex Vivo and In Vivo Studies of SERT Occupancy and Inhibition in Animal Models
This compound is extensively used in both ex vivo and in vivo studies to measure the occupancy of SERT by various drugs, particularly antidepressants. These studies are crucial for understanding the pharmacological mechanisms that lead to therapeutic effects.
In vivo studies in mice have shown that after intravenous administration, this compound distribution in the brain mirrors the known pattern of SERT density. nih.gov The highest concentrations are found in regions like the hypothalamus and frontal cortex, while the cerebellum shows the lowest uptake. nih.gov Pre-treatment with other serotonin uptake blockers effectively prevents this compound binding, demonstrating the specificity of the label for SERT in vivo. nih.gov
Chronic administration of antidepressants leads to significant changes in SERT density, a phenomenon known as downregulation. Studies in rats treated for 30 days with various antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), showed a marked decrease in this compound binding in the cortex and hippocampus. nih.gov For instance, chronic treatment with fluoxetine (B1211875) resulted in a 67% decrease in cortical SERT density and a 65% decrease in hippocampal SERT density. nih.gov Similarly, continuous administration of paroxetine (B1678475) to mice for 21 days via osmotic minipumps caused a significant reduction (25-46%) in this compound binding across multiple brain regions, including the cerebral cortex, striatum, hippocampus, thalamus, and midbrain. nih.gov This downregulation of SERT protein expression is believed to be a key part of the long-term therapeutic action of SSRIs. nih.gov
Table 2: Effect of 30-Day Antidepressant Treatment on SERT Density in Rat Brain (Measured by this compound Binding)
| Antidepressant | Brain Region | Control SERT Density (fmol/mg protein) | % Decrease in SERT Density |
|---|---|---|---|
| Clomipramine (B1669221) (CMI) | Cortex | 120.7 +/- 4.0 | 68% nih.gov |
| Fluoxetine (FLX) | Cortex | 120.7 +/- 4.0 | 67% nih.gov |
| Citalopram (B1669093) (CIT) | Cortex | 120.7 +/- 4.0 | 54% nih.gov |
| Amitriptyline (B1667244) (AMI) | Cortex | 120.7 +/- 4.0 | 52% nih.gov |
| Fluoxetine (FLX) | Hippocampus | 74.0 +/- 2.6 | 65% nih.gov |
| Clomipramine (CMI) | Hippocampus | 74.0 +/- 2.6 | 54% nih.gov |
| Citalopram (CIT) | Hippocampus | 74.0 +/- 2.6 | 52% nih.gov |
| Amitriptyline (AMI) | Hippocampus | 74.0 +/- 2.6 | 46% nih.gov |
Investigating SERT Expression and Function in Specific Animal Models
This compound binding is a key metric for studying alterations in the serotonin system in animal models of human psychiatric and metabolic disorders.
In the learned helplessness model of depression, rats exposed to uncontrollable shock exhibit significant changes in SERT binding. nih.gov Compared to control animals, rats that develop learned helplessness show a significant increase in the maximum number of this compound binding sites in the hippocampus. nih.gov In contrast, these same animals show a significant reduction in this compound binding sites in the hypothalamus. nih.gov These findings suggest that a dysregulation of the hippocampal-hypothalamic serotonergic pathways may contribute to the behavioral deficits seen in this depression model. nih.gov
Chronic mild stress (CMS) models, which also mimic depressive states, have utilized this compound to investigate SERT levels. One study found that in rats resilient to stress, there was a significant decrease in this compound binding to SERT in the ventral tegmental area (VTA) compared to both control and anhedonic (susceptible) rats. researchgate.net This suggests that adaptations in SERT expression within the mesocortical circuit may underlie resilience to stress. researchgate.net
Research into the metabolic side effects of SSRIs has also employed this compound. In mouse models of obesity, chronic paroxetine treatment was shown to induce weight gain, increased fat mass, and worsened glucose tolerance before pregnancy. nih.gov These models, along with SERT gene knockout mice that develop obesity and insulin (B600854) resistance, help to elucidate the role of SERT in metabolic regulation. nih.gov
Table 3: Changes in this compound Binding (Bmax) in the Learned Helplessness Rat Model
| Brain Region | Animal Group | Change in Bmax vs. Naive Controls |
|---|---|---|
| Hippocampus | Learned Helpless (LH) | Significantly Increased nih.gov |
| Hippocampus | Non-Helpless (NLH) | No Significant Change nih.gov |
| Hypothalamus | Learned Helpless (LH) | Significantly Reduced nih.gov |
| Hypothalamus | Non-Helpless (NLH) | No Significant Change nih.gov |
Nonhuman primates, due to their close genetic and physiological similarity to humans, are critical models for studying serotonergic neurotransmission. While PET imaging with ligands like [11C]DASB is common, foundational and comparative studies often involve this compound. For example, research examining the long-term effects of juvenile antidepressant treatment has been conducted in rhesus monkeys. nih.gov In one such study, juvenile monkeys were treated with fluoxetine for an extended period. nih.gov Follow-up assessments of the serotonergic system after treatment cessation are informed by rodent studies where this compound was used to detect increased SERT binding in the frontal cortex following similar treatment paradigms. nih.gov These primate models are essential for understanding potential neurodevelopmental effects of SSRI exposure during critical periods, and data from this compound binding studies in other species provide a crucial benchmark for interpreting the PET imaging results. nih.gov
Assessment of Molecular Interactions with Monoamine and Gamma-Aminobutyric Acid Transporters
While paroxetine is classified as a selective serotonin reuptake inhibitor, its complete pharmacological profile involves interactions with other neurotransmitter transporters. nih.gov this compound binding assays are used not only to characterize its primary target, SERT, but also in competition studies to determine the binding affinity of other compounds.
Paroxetine exhibits its highest affinity for SERT, with binding affinity (Ki) values in the picomolar to low nanomolar range. nih.govmdpi.com Its affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is significantly lower, confirming its high selectivity for SERT. mdpi.com For instance, binding studies have shown that antidepressants like paroxetine are 300 to 3500 times more selective for SERT over NET. mdpi.com
Computational and in vitro studies have explored paroxetine's interactions beyond the primary monoamine transporters. Research investigating the neurogenic hypothesis of antidepressant action has examined interactions with γ-aminobutyric acid (GABA) transporters (GATs). nih.gov These studies confirmed that paroxetine interacts most strongly with monoamine transporters but does show some weak interaction with GABA transporters. nih.gov However, the potency and binding affinity values clearly indicate that the primary mechanism of action is determined by its high-affinity interaction with SERT. nih.govmdpi.com
Table 4: Binding Affinity (Ki) of Paroxetine for Various Neurotransmitter Transporters
| Transporter | Binding Affinity (Ki) | Source Species/Tissue |
|---|---|---|
| Serotonin Transporter (SERT) | ~70.2 pM mdpi.com | Not Specified |
| Serotonin Transporter (SERT) | 0.31 ± 0.018 nM nih.gov | Rabbit Brain |
| Serotonin Transporter (hSERT) | 0.09 ± 0.01 nM nih.gov | Human Platelets |
| Norepinephrine Transporter (NET) | ~40 nM mdpi.com | Not Specified |
| Dopamine Transporter (DAT) | ~490 nM mdpi.com | Not Specified |
| Dopamine Transporter (DAT) | 769 nM nih.gov | Rabbit Brain |
| GABA Transporter 1 (hGAT1) | Low inhibitory potency mdpi.com | Human |
| GABA Transporter 3 (hGAT3) | Low inhibitory potency mdpi.com | Human |
Comparative Analyses with Other Radioligands and Methodologies
Distinction and Similarities with [3H]-Imipramine Binding
[3H]-Imipramine was one of the first radioligands used to label the serotonin (B10506) transporter. While both [3H]-Paroxetine and [3H]-Imipramine bind to sites associated with the serotonin uptake mechanism, crucial differences in their binding characteristics make this compound a more selective and widely used tool for specifically labeling the SERT.
Similarities:
Anatomical Distribution: Autoradiography studies in human brain tissue show that the high-affinity binding sites for both this compound and [3H]-Imipramine have a very similar anatomical distribution. nih.gov This distribution pattern correlates well with the known location of serotonergic presynaptic markers, with the highest densities found in regions like the raphe nuclei. nih.gov
Target Protein: The pharmacological similarity of the binding sites and their corresponding distribution suggest that both radioligands interact with the same protein, the serotonin transporter.
Distinctions:
Selectivity: The most critical distinction is selectivity. This compound is highly selective for the serotonin transporter. In contrast, [3H]-Imipramine binding is more diffuse. nih.gov Studies in rat brains have shown that desipramine-sensitive [3H]-Imipramine binding has a relatively high density in areas like the cerebral cortex and hippocampus and is only partially reduced by neurotoxin-induced lesioning of serotonergic neurons. nih.gov Conversely, this compound binding is almost completely abolished by such lesions, indicating that it is a more precise ligand for labeling serotonergic structures. nih.gov
Binding Affinity and Specificity: In rat brain diencephalon, this compound binds to a single class of high-affinity sites with a dissociation constant (Kd) of 0.36 nM and a maximum binding capacity (Bmax) of 276 fmol/mg protein, with specific binding accounting for 85% of the total. nih.gov While [3H]-Imipramine also exhibits high-affinity binding, its lower selectivity means it can bind to sites unrelated to serotonin uptake, which complicates the interpretation of results. nih.gov
Response to Pathophysiology: In studies of post-mortem brain tissue from depressed suicide victims, a significant decrease in the Bmax of [3H]-Imipramine was observed in the hippocampus compared to controls. nih.gov However, no such change was detected in any brain region when using this compound, suggesting that the two radioligands may be sensitive to different states or aspects of the transporter site. nih.gov
These findings collectively establish this compound as the superior ligand for specifically and selectively quantifying serotonin transporters in brain tissue. nih.gov
Comparative Binding Parameters of [3H]-Paroxetine and [3H]-Imipramine Data from rat brain studies.
Comparison with Other SERT-Selective Radioligands (e.g., [3H]DASB, [3H]S-Citalopram)
Following the development of this compound, other highly selective radioligands for the SERT have been introduced, including [3H]-(S)-Citalopram and [3H]-DASB. Comparative analysis shows that while these ligands all effectively label the SERT, there are subtle differences in their binding properties.
This compound vs. [3H]-(S)-Citalopram: Both are considered excellent markers for the SERT, binding selectively and with high affinity. Studies on human brain tissue show that the binding associated exclusively with the 5-HT uptake site is identical for both radioligands, and they yield similar Bmax values, indicating they label the same transporter protein. However, this compound generally exhibits a higher binding affinity than [3H]-(S)-Citalopram, reinforcing its status as a benchmark radioligand for in vitro studies.
[3H]-DASB: [3H]-N,N-dimethyl-2-(2-amino-4-cyanophenylthio)-benzylamine, or [3H]-DASB, is the tritiated version of a widely used PET tracer. In rhesus monkey brain homogenates, [3H]-DASB binds to a single population of SERT sites with a very high affinity (Kd = 0.20 nM). nih.gov Its Bmax value in the frontal cortex is similar to that obtained with [3H]-Citalopram, and its anatomical distribution is consistent with SERT localization. nih.gov PET imaging studies using [11C]-DASB have been instrumental in determining the in vivo occupancy of SERT by drugs like paroxetine (B1678475), finding that typical clinical doses block approximately 80% of transporters. psychiatryonline.org
While this compound remains a gold standard for in vitro autoradiography due to its picomolar affinity elifesciences.org, ligands like [3H]-DASB and [3H]-(S)-Citalopram are also highly effective and provide valuable comparative data, especially as tritiated counterparts to their respective PET imaging agents.
Comparison of SERT-Selective Radioligands
Integration with Other Neurochemical Techniques (e.g., Microdialysis, Electrophysiology)
This compound binding studies provide a static measure of transporter density (Bmax) and affinity (Kd). The functional consequences of binding to these sites are often investigated using dynamic techniques like microdialysis and electrophysiology.
Microdialysis: This technique measures the real-time concentration of neurotransmitters in the extracellular space of the living brain. Studies frequently use the non-radiolabeled drug paroxetine to block SERT and measure the resulting increase in extracellular serotonin. nih.govfrontiersin.org For instance, microdialysis experiments in mice have shown that paroxetine administration dose-dependently increases extracellular serotonin and, at higher doses, also norepinephrine (B1679862) levels in the frontal cortex. nih.gov Data from this compound binding assays are crucial for interpreting these results, as they provide the underlying measure of transporter occupancy required to produce the observed neurochemical changes. The combination of these techniques allows researchers to build a comprehensive model linking transporter binding, receptor occupancy, and the dynamic regulation of neurotransmitter levels.
Electrophysiology: This field measures the electrical properties of neurons. While direct concurrent use of this compound and electrophysiology is not typical, binding data are essential for designing and interpreting studies that probe the downstream effects of SERT blockade. For example, PET studies have been conducted to measure how SERT occupancy by paroxetine alters the binding of other radioligands to targets like the 5-HT1A autoreceptor, which controls the firing rate of serotonin neurons. nih.gov In one such study, a high dose of paroxetine, which produced 54-83% SERT occupancy (as confirmed in a paired [11C]-DASB scan), led to a significant reduction in the binding of a 5-HT1A antagonist in the raphe nuclei. nih.gov This finding is interpreted as an increase in synaptic serotonin competing for the receptor, an event with direct electrophysiological consequences (i.e., reduced neuronal firing). nih.gov Thus, this compound binding data provides the foundational knowledge of target engagement that underpins the investigation of functional, electrical, and network-level changes in the brain.
Relevance to Positron Emission Tomography (PET) Ligand Development for Serotonin System Imaging
Positron Emission Tomography (PET) allows for the in vivo visualization and quantification of molecular targets in the living human brain. The development of a successful PET ligand for the SERT has been a major goal in neuroscience. nih.gov
This compound, with its high affinity and selectivity for the SERT, was initially considered a promising candidate for conversion into a PET tracer (e.g., by labeling with fluorine-18). nih.gov However, these efforts have faced significant challenges. Attempts to synthesize [18F]-Paroxetine and evaluate it in non-human primates revealed that the tracer, while successfully created, exhibited high levels of non-specific binding in the brain. plos.org This non-specific binding was inconsistent with the known distribution of SERT and could not be displaced by a competing drug, rendering [18F]-Paroxetine unsuitable for accurately imaging the transporter. plos.org Furthermore, creating analogs of paroxetine for imaging purposes often resulted in a considerable loss of binding affinity. nih.gov
Despite the failure to develop paroxetine itself into a viable PET ligand, this compound binding studies have remained highly relevant to the field. They serve as an invaluable in vitro benchmark for:
Validating New PET Ligands: The binding affinity and regional distribution of new candidate PET tracers are often compared against the "gold standard" data obtained from this compound autoradiography.
Understanding Structure-Activity Relationships: The challenges in converting paroxetine to a PET tracer have provided important lessons about the structural requirements for a successful imaging agent, such as the need for a chemical structure that not only binds with high affinity and selectivity but also possesses favorable pharmacokinetic properties and low non-specific binding in vivo.
Ultimately, other chemical scaffolds, such as the diarylsulfide structure of DASB, proved more successful for developing effective PET and SPECT imaging agents for the SERT. nih.govnih.gov
Advanced Conceptual and Future Directions in 3h Paroxetine Research
Contribution to Understanding Molecular Mechanisms of Transporter Inhibition
[3H]-Paroxetine, the radiolabeled form of the potent selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475), has been an indispensable tool for elucidating the molecular intricacies of the serotonin transporter (SERT). nih.govnih.gov SERT, an integral membrane protein, facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial process for regulating serotonergic neurotransmission. wikipedia.orgnih.gov The kinetic mechanism of paroxetine's inhibition of serotonin transport is competitive, and its binding is dependent on the presence of sodium ions. nih.gov
Through radioligand binding assays, this compound has enabled detailed characterization of the inhibitor binding sites on SERT. nih.gov Research indicates that most SSRIs, including paroxetine, occupy the central substrate-binding site (S1). nih.govresearchgate.net This site is where serotonin itself binds. nih.gov The binding of paroxetine to this site physically obstructs the transporter's ability to bind and translocate serotonin. elifesciences.org The chemical structure of paroxetine, which includes a piperidine (B6355638) ring, a benzodioxol group, and a fluorophenyl ring, is critical for its high-affinity interaction within this pocket. nih.govnih.gov
Furthermore, studies utilizing this compound have been instrumental in exploring the concept of allosteric modulation of SERT. nih.gov In addition to the central S1 site, a second, allosteric binding site (S2) has been identified in the extracellular vestibule of the transporter. researchgate.netnih.gov Ligand binding to this allosteric site can modulate the binding of ligands at the central site by slowing their dissociation rate. nih.gov While serotonin and some antidepressants like citalopram (B1669093) can bind to this allosteric site, this compound binding primarily characterizes the high-affinity state of the central transporter site. nih.govcapes.gov.br By comparing the binding of this compound with that of other ligands and under various ionic conditions, researchers can infer conformational changes in the transporter, advancing the understanding of how these complex proteins function and are inhibited. nih.govcapes.gov.br
| Parameter | Description | Significance in this compound Research |
| Binding Site | Primarily the central S1 site on the serotonin transporter. nih.govresearchgate.net | Allows for direct measurement of inhibitor occupancy at the primary site of action for SSRIs. |
| Inhibition Type | Competitive with serotonin. nih.gov | Demonstrates that paroxetine directly competes with the natural substrate, blocking its reuptake. |
| Ion Dependency | Binding is dependent on sodium (Na+). nih.govcapes.gov.br | Highlights the role of ion gradients in the conformational state and ligand binding affinity of the transporter. |
| Allosteric Modulation | This compound binding can be influenced by ligands at the S2 allosteric site. nih.gov | Provides a method to study the communication between different domains of the transporter protein. |
Applications in Developing Physiologically Relevant In Vitro Primate Model Systems
The use of this compound in autoradiography has been fundamental in mapping the distribution and density of serotonin transporters in the brain, providing a foundation for developing and validating model systems, including those for primates. nih.govnih.gov Quantitative autoradiography with this compound allows for the precise localization of SERT to specific neuroanatomical structures. nih.gov In rodent models, which often serve as a basis for primate studies, the highest concentrations of this compound binding sites are found in regions dense with serotonin terminals and cell bodies, such as the dorsal raphe nucleus, substantia nigra, and various limbic structures like the hippocampus and amygdala. nih.govnih.gov
This detailed anatomical mapping is crucial for primate research for several reasons. The rhesus macaque, for instance, is a valuable translational model for studying human psychiatric disorders due to its genetic and neuroanatomical similarity to humans. nih.gov Autoradiographic data from this compound binding in primate brain tissue helps to understand the baseline distribution of SERT, which can then be correlated with behavioral and physiological studies. nih.gov
Moreover, these in vitro binding data are essential for the validation of in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov PET studies, which can be conducted in living non-human primates and humans, use radiolabeled ligands to measure target engagement by drugs in the brain. nih.govnih.gov For a PET radioligand to be considered valid for quantifying SERT, its binding distribution and pharmacological profile must correlate strongly with established standards. This compound, with its high affinity and selectivity for SERT, serves as a "gold standard" in this context. nih.govnih.gov By performing comparative binding assays, researchers can ensure that a novel PET ligand accurately labels the serotonin transporter. This validation process is a critical step in developing translational tools to study SERT occupancy by new antidepressant drugs in primate models and, ultimately, in human clinical trials. nih.gov
| Brain Region | Density of this compound Binding Sites (Rat Model) | Relevance to Primate Models |
| Dorsal Raphe Nucleus | Very High nih.gov | Key site of serotonin neuron cell bodies, crucial for understanding SERT regulation. nih.gov |
| Hippocampus | Moderate to High nih.gov | Implicated in mood and cognition; SERT changes are relevant to depression models. nih.gov |
| Cortex | Moderate nih.gov | Important for executive function; SERT density can be altered by antidepressants. nih.gov |
| Substantia Nigra | High nih.govnih.gov | Shows interaction between serotonin and dopamine (B1211576) systems. |
Exploring Neurogenic Mechanisms of Action through Transporter Interactions
A growing body of evidence suggests that the therapeutic effects of some antidepressants may be linked to their ability to promote adult neurogenesis, particularly in the hippocampus. nih.gov this compound serves as a critical research tool in this area by enabling the precise quantification of its target, the serotonin transporter, allowing for studies that correlate transporter modulation with neurogenic outcomes. nih.gov Chronic administration of antidepressants, including SSRIs like paroxetine, has been shown to increase the proliferation and survival of new neurons in the adult hippocampus. nih.govnih.gov
The interaction with the serotonin transporter is central to this proposed mechanism. By blocking serotonin reuptake, SSRIs increase the extracellular concentration of serotonin, which can then act on various postsynaptic receptors that are known to influence cell proliferation and differentiation pathways. nih.govnih.gov Studies using this compound allow researchers to measure changes in the density of SERT itself following long-term antidepressant treatment. nih.gov For example, chronic treatment with various antidepressants has been found to significantly decrease the density (Bmax) of this compound binding sites in the cortex and hippocampus of rats, indicating a downregulation of the transporter. nih.gov
By correlating these changes in transporter density with markers of neurogenesis (e.g., BrdU labeling), scientists can investigate the direct relationship between sustained SERT blockade and the stimulation of neural stem cell activity. nih.govnih.gov Research has shown that paroxetine can enhance the differentiation of human adipose-derived stem cells into neuron-like cells while decreasing the formation of glial cells. nih.gov The ability to accurately quantify SERT with this compound provides a molecular anchor for these studies, helping to dissect how transporter engagement and subsequent downregulation contribute to the structural and functional plasticity of the brain, offering a deeper understanding of the long-term mechanisms of antidepressant action beyond simple neurotransmitter level adjustments. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for using [3H]-Paroxetine in serotonin transporter (SERT) binding assays?
- Methodological Answer :
- Tissue Preparation : Use fresh or frozen brain tissue (e.g., parietal cortex or hippocampus) homogenized in buffer (e.g., Tris-HCl, NaCl, KCl). Centrifuge to isolate synaptosomal membranes .
- Binding Assay : Incubate tissue with this compound (typical concentration: 0.1–1.0 nM) alongside unlabeled paroxetine or other SSRIs for competitive binding. Use filtration (e.g., GF/B filters) to separate bound and free ligands .
- Data Normalization : Express results as fmol/mg protein, quantified via methods like the Bradford assay . Include controls for nonspecific binding (e.g., 10 μM fluoxetine) .
Q. How should researchers design controlled experiments to assess this compound's binding affinity under varying physiological conditions?
- Methodological Answer :
- Treatment Groups : Include cohorts exposed to pharmacological agents (e.g., MDMA) or genetic modifications (e.g., SERT mutations) to study dynamic changes in SERT density. Use saline/vehicle-treated groups as controls .
- Time-Course Analysis : Measure binding at multiple time points (e.g., 6, 9, and 12 months in aging models) to track longitudinal SERT alterations .
- Statistical Validation : Apply unpaired Student’s t-tests or two-way ANOVA to compare treatment effects, reporting degrees of freedom (df) and p-values .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between preclinical SERT binding data and clinical efficacy studies of paroxetine?
- Methodological Answer :
- Critical Appraisal : Compare preclinical binding affinity (e.g., Ki = 1.1 nM in rat synaptosomes ) with clinical trial outcomes (e.g., lack of efficacy in adolescents ). Consider species-specific SERT isoforms or dosing discrepancies.
- Bias Assessment : Use tools like RIAT (Restoring Invisible and Abandoned Trials) to reanalyze unpublished or misreported data, as demonstrated in the GSK paroxetine scandal .
- Meta-Analysis : Synthesize data using PRISMA guidelines, highlighting confounders like industry sponsorship .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound binding studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to one-site binding models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ or Ki values with 95% confidence intervals .
- Handling Outliers : Apply Grubbs’ test to exclude anomalous data points. Validate with replicate experiments .
- Multiplicity Adjustments : For studies comparing multiple derivatives (e.g., Br-/I-paroxetine), use Bonferroni correction to minimize Type I errors .
Q. What methodological considerations are critical when conducting systematic reviews of paroxetine's neuropharmacological effects?
- Methodological Answer :
- PICOT Framework : Define Population (e.g., animal models vs. humans), Intervention (e.g., paroxetine dose), Comparison (e.g., placebo), Outcome (e.g., SERT density), and Timeframe .
- Data Extraction : Use tools like Covidence to categorize findings by study type (e.g., in vitro vs. clinical) and risk of bias (e.g., selective reporting ).
- Contradiction Analysis : Explicitly document studies with opposing results (e.g., increased vs. decreased SERT binding ) and propose mechanistic hypotheses (e.g., regional brain variability).
Ethical and Methodological Nuances
Q. How should researchers address ethical concerns when interpreting paroxetine studies with potential data manipulation?
- Methodological Answer :
- Independent Reanalysis : Follow the RIAT initiative to request and re-evaluate raw datasets, as done for Study 329 .
- Transparency : Pre-register hypotheses and analysis plans to mitigate publication bias. Disclose conflicts of interest .
Q. What strategies can mitigate bias when synthesizing this compound data across heterogeneous studies?
- Methodological Answer :
- Sensitivity Analysis : Exclude industry-funded studies to assess robustness of conclusions .
- Grey Literature Inclusion : Incorporate dissertations, conference abstracts, and regulatory reports to counterbalance selective publication .
Tables for Quick Reference
| Key Parameter | Typical Value | Reference |
|---|---|---|
| This compound Ki (SERT) | 0.0014–1.1 nM | |
| MDMA-induced SERT reduction | ~50% in parietal cortex | |
| Aging effect on SERT | +34–55% in SAMP8 mice hippocampus |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
